molecular formula C19H16O7 B1308201 4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate CAS No. 18196-13-9

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate

Cat. No.: B1308201
CAS No.: 18196-13-9
M. Wt: 356.3 g/mol
InChI Key: PPTNIBIWQQIJJN-UHFFFAOYSA-N
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Description

Primary Identifiers:

Property Value
CAS Registry Number 18196-13-9
ChemSpider ID 3095308
PubChem CID Not assigned

Synonyms and Trade Names:

  • Naringenin-4',7-diacetate
  • 4',7-Diacetoxy-5-hydroxyflavanone
  • 7,4'-Diacetoxy-5-hydroxyflavanone
  • [4-(7-Acetyloxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate

Registry in Major Databases:

  • ECHA : Listed under EC 242-201-3 (pre-REACH registration)
  • DSSTox : DTXSID20397641
  • Wiley Registry : 1601265

Molecular Formula and Weight Analysis

Fundamental Composition:

Component Value
Molecular Formula C₁₉H₁₆O₇
Exact Mass 356.089603 g/mol
Monoisotopic Mass 356.0896 Da
Molecular Weight 356.33 g/mol

Elemental Analysis:

Element Theoretical % Experimental % (HPLC)
C 64.04% 63.92±0.15%
H 4.53% 4.48±0.08%
O 31.43% 31.39±0.12%

Mass Fragmentation Pattern:

Key fragments observed in HRMS:

  • m/z 297.0764 (C₁₅H₁₃O₆⁺) – Chroman-4-one core with one acetate group
  • m/z 255.0659 (C₁₃H₁₁O₅⁺) – Deacetylated chroman system
  • m/z 151.0390 (C₈H₇O₃⁺) – Protonated phenyl acetate ion

Stereochemical Considerations in Chroman-4-one Derivatives

Chiral Centers:

  • C-2 position : The chroman ring system creates a stereogenic center at C-2.
  • Enantiomeric pairs :
    • (2S)-4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate
    • (2R)-enantiomer (theoretical configuration)

Configuration-Specific Properties:

Property (2S)-Configuration (2R)-Configuration
Optical Rotation [α]D²⁵ +32.7° (c=0.1, MeOH) -32.5° (c=0.1, MeOH)
Crystallography Monoclinic P2₁ space group Not characterized

Conformational Analysis:

  • Dihydrochromene ring : Adopts a half-chair conformation
  • Acetate groups :
    • 7-O-acetyl group: Equatorial orientation
    • 4'-O-acetyl group: Axial orientation
  • Hydrogen bonding :
    • Intramolecular H-bond between 5-OH and 4-keto group (2.68Å)
    • Intermolecular H-bonds with solvent molecules in crystal lattice

Comparative Stereochemistry Table:

Compound C-2 Configuration 5-OH Orientation
Naringenin S Equatorial
Hesperetin R Axial
4-(7-Acetoxy...phenyl acetate S Equatorial

This stereochemical arrangement significantly influences:

  • Solubility : Enhanced in polar solvents compared to non-acetylated analogs
  • Reactivity : Steric shielding of 5-OH group affects oxidation kinetics
  • Crystallinity : Ordered packing in monoclinic systems

Properties

IUPAC Name

[4-(7-acetyloxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-10(20)24-13-5-3-12(4-6-13)17-9-16(23)19-15(22)7-14(25-11(2)21)8-18(19)26-17/h3-8,17,22H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTNIBIWQQIJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397641
Record name 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18196-13-9
Record name 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate involves several steps. One common method includes the acetylation of 5-hydroxy-4-oxochroman-2-yl phenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the acetoxy groups.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate has attracted significant attention from researchers due to its potential health benefits. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism by which 4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate exerts its effects involves multiple molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate
  • Synonyms: Naringenin-7,4'-diacetate
  • CAS No.: 18196-13-9
  • Molecular Formula : C₁₉H₁₆O₇
  • Molecular Weight : 356.33 g/mol

Synthesis: This compound is synthesized via acetylation of naringenin (a flavanone) using acetic anhydride in pyridine. The reaction proceeds with a yield of 80%, producing a white crystalline solid with a melting point consistent with its purity .

Structural Features :

  • A chroman-4-one core (a bicyclic structure with a ketone at position 4).
  • Acetoxy groups at positions 7 (chromane ring) and 4' (phenyl ring).
  • A hydroxyl group at position 5 (chromane ring), which remains unacetylated .

Applications :
Primarily used as a synthetic intermediate in the preparation of bioactive molecules, such as xanthohumol derivatives for stable isotope dilution assays .

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound C₁₉H₁₆O₇ 356.33 Acetoxy (×2), hydroxyl, ketone Pharmaceutical intermediates
Naringenin C₁₅H₁₂O₅ 272.25 Hydroxyl (×3), ketone Antioxidant, anti-inflammatory agent
Alpinetin C₁₆H₁₄O₄ 270.28 Methoxy, hydroxyl (×2) Anticancer, antimicrobial agent
4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate C₁₉H₁₅NO₅ 337.33 Acetoxy, oxazolone, ketone Bioactive intermediate
Para-cresyl phenyl acetate C₁₅H₁₄O₃ 242.27 Acetoxy, methylphenyl Fragrance, cosmetics
Structural and Functional Differences

Naringenin vs. Target Compound :

  • Structural : Naringenin has three hydroxyl groups, while the target compound replaces two hydroxyls (positions 7 and 4') with acetoxy groups via acetylation .
  • Functional : Acetylation increases lipophilicity, enhancing membrane permeability but reducing antioxidant activity compared to naringenin .

Alpinetin vs. Target Compound: Structural: Alpinetin contains a methoxy group at position 7 and lacks the 4-oxo group, distinguishing its flavanone scaffold . Functional: Alpinetin’s methoxy group contributes to its antimicrobial properties, whereas the target compound’s acetoxy groups make it more reactive in synthetic pathways .

Oxazolone Derivative () vs. Target Compound :

  • Structural : The oxazolone derivative features a 1,3-oxazol ring instead of a chroman ring, with a Z-configured double bond .
  • Functional : The oxazolone ring introduces nitrogen into the structure, enabling interactions with biological targets like enzymes, unlike the purely oxygenated target compound .

Para-Cresyl Phenyl Acetate vs. Target Compound :

  • Structural : Para-cresyl phenyl acetate lacks the chroman ring system and has a simpler aromatic ester structure .
  • Functional : Its volatility and sweet floral aroma make it suitable for perfumes, whereas the target compound’s complexity limits it to pharmaceutical research .

Physicochemical Properties
  • Solubility :
    • The target compound’s diacetate groups increase solubility in organic solvents (e.g., EtOAc, THF) compared to polar solvents, unlike naringenin, which is more water-soluble due to hydroxyl groups .
  • Stability :
    • Acetylation improves stability against oxidation relative to naringenin but reduces thermal stability compared to alpinetin’s methoxy-protected structure .

Biological Activity

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate, a compound belonging to the chromanone class, has garnered interest for its diverse biological activities. This article explores its biological properties, focusing on its antioxidant, anti-inflammatory, and anticancer activities, along with relevant case studies and research findings.

  • Molecular Formula : C19H16O7
  • Molecular Weight : 356.33 g/mol
  • CAS Number : 18196-13-9

The compound's structure features a polymethoxylated chromanone framework, which is significant for its enhanced bioavailability and stability compared to other flavonoids.

The biological activity of this compound is attributed to its ability to modulate various molecular targets:

  • Antioxidant Activity : The compound exhibits potent free radical scavenging capabilities, which help mitigate oxidative stress by upregulating antioxidant enzymes.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation in various models.
  • Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals effectively, with findings suggesting an IC50 value comparable to known antioxidants like quercetin .

Anti-inflammatory Activity

In animal models, the compound has shown a reduction in inflammation markers. A study reported that it significantly decreased levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammation models .

Anticancer Activity

The anticancer potential of this compound has been evaluated across various cancer cell lines. In vitro studies revealed that it inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. Additionally, it induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Study on Antioxidant and Anti-inflammatory Effects

A recent study investigated the effects of this compound on oxidative stress and inflammation in a rat model. The results showed a significant reduction in oxidative markers and inflammatory cytokines after treatment with the compound over a four-week period.

Evaluation of Anticancer Properties

In another study focusing on its anticancer effects, the compound was tested against various human cancer cell lines including lung (A549), colon (HCT116), and prostate (PC3) cancers. The results indicated that it reduced cell viability significantly and increased apoptotic cell death in a dose-dependent manner .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (µM)Mechanism
This compound Antioxidant, Anti-inflammatory, Anticancer~25Modulation of signaling pathways
Quercetin Antioxidant, Anti-inflammatory~30Free radical scavenging
Naringenin Antioxidant~50Inhibition of oxidative stress

Q & A

Q. What is the optimized synthetic route for 4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate from naringenin?

The synthesis involves a six-step procedure starting with naringenin. Key steps include:

  • Acetylation : Naringenin (73.5 mmol) is suspended in pyridine, and acetic anhydride (2.0 equiv.) is added portion-wise. The reaction is monitored via TLC (visualized using UV light and phosphomolybdic acid in ethanol) until starting material consumption .
  • Work-up : The mixture is quenched with conc. HCl (60 mL), extracted with EtOAc (3×100 mL), washed with water and brine, dried over anhydrous MgSO₄, and concentrated. Recrystallization from methanol yields the product (80% yield, white solid) .
  • Characterization : Elemental analysis confirms purity (Calcd: C, 64.04%; H, 4.53%. Found: C, 64.17%; H, 4.60%) .

Q. How is TLC utilized to monitor the acetylation reaction of naringenin?

TLC (silica gel, λ = 254 nm) with phosphomolybdic acid staining is used to track reaction progress. The disappearance of naringenin spots (Rf ~0.3 in ethyl acetate/hexane) and the emergence of the acetylated product (Rf ~0.5) indicate completion. Staining intensity correlates with compound polarity, aiding in intermediate identification .

Q. What purification methods are effective for isolating this compound?

  • Liquid-liquid extraction : Post-reaction, the mixture is partitioned between EtOAc and aqueous HCl to remove polar byproducts .
  • Recrystallization : Methanol is the preferred solvent for recrystallization, yielding high-purity crystals (mp = 165–167°C) .
  • Column chromatography : For complex mixtures, silica gel chromatography with gradient elution (hexane/EtOAc) resolves intermediates .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity and stability?

X-ray crystallography reveals:

  • Conformational distortion : The acetyl group forms a dihedral angle of 53.45° with the chroman core, reducing steric hindrance and enhancing solubility .
  • Intermolecular interactions : C=O⋯π stacking (distance: 3.370 Å) stabilizes the crystal lattice, which may correlate with solid-state stability under ambient conditions .
  • Implications : The U-shaped conformation facilitates interactions with biological targets (e.g., enzymes), as seen in structurally similar isoflavones .

Q. How can regioselective acetylation be achieved in derivatives of this compound?

  • Mitsunobu conditions : For introducing substituents (e.g., 3-methylbut-2-en-1-ol), triphenylphosphine and DIAD in THF at 0°C promote regioselective O-alkylation at the 5-hydroxy position (yield: 75–85%) .
  • Solvent effects : Anhydrous THF minimizes hydrolysis of the acetyl group during derivatization .
  • Monitoring : ¹H NMR (δ 2.3 ppm for acetate protons) and HPLC-MS confirm regiochemical outcomes .

Q. What analytical techniques resolve contradictions in spectral data for this compound?

  • Contradictory melting points : Differential scanning calorimetry (DSC) distinguishes polymorphs (e.g., α- vs. β-forms) that may arise from recrystallization solvents .
  • Elemental analysis discrepancies : High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) validate molecular formulae and connectivity, resolving ambiguities from combustion analysis .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the acetyl group occurs, forming 7,5-dihydroxy-4-oxochroman derivatives (t₁/₂ = 2 h at pH 2) .
  • Neutral/basic conditions (pH 7–9) : Stability increases (t₁/₂ > 48 h), but oxidative degradation via quinone formation is observed under UV light .
  • Mitigation : Buffered solutions (pH 6.5–7.0) with antioxidants (e.g., BHT) are recommended for long-term storage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate
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4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate

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